2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-(2-furylmethyl)isoquinoline with isopropylamine under specific conditions to form the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline compounds.
Scientific Research Applications
2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-furylmethyl)-1-oxo-spiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxylic acid
- 3-(Hetarylamino)-isoquinolin-1(2H)-ones
- 1,2,3,4-tetrahydroisoquinoline analogs
Uniqueness
2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H28N2O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)24-21(26)20-18-10-4-5-11-19(18)22(27)25(15-17-9-8-14-28-17)23(20)12-6-3-7-13-23/h4-5,8-11,14,16,20H,3,6-7,12-13,15H2,1-2H3,(H,24,26) |
InChI Key |
YRYVVTFIWHJABA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CC4=CC=CO4 |
Origin of Product |
United States |
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